Butyl(ethyl)(oxiran-2-ylmethyl)amine
Overview
Description
Butyl(ethyl)(oxiran-2-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₉NO. It is characterized by the presence of an oxirane (epoxide) ring, an amine group, and butyl and ethyl substituents.
Mechanism of Action
Target of Action
The primary target of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the epoxide group . This compound is involved in the ring-opening reaction of epoxides with amines , leading to the formation of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products .
Mode of Action
This compound interacts with its targets through a ring-opening reaction . This process involves the nucleophilic attack of the amine on the carbon atom of the epoxide . The reaction is highly regioselective, providing β-amino alcohols in high yields . This mode of action allows for the introduction of amines in natural products during late-stage transformations .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of β-amino alcohols . These compounds are crucial in the production of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Result of Action
The result of the action of this compound is the production of β-amino alcohols . These compounds are important in various biological and chemical applications. For instance, they serve as building blocks in the synthesis of a wide range of biologically active natural and synthetic products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield and regioselectivity of the reaction . Additionally, the presence of other substances, such as acids or bases, can also influence the reaction . Therefore, careful control of the reaction environment is crucial for optimizing the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(ethyl)(oxiran-2-ylmethyl)amine typically involves the reaction of an oxirane-containing compound with an amine. One common method is the nucleophilic substitution of haloalkanes with amines. For example, the reaction of an oxirane-containing haloalkane with butylamine and ethylamine under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and specific reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Butyl(ethyl)(oxiran-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic or acidic conditions, depending on the nucleophile and desired product
Major Products:
Scientific Research Applications
Butyl(ethyl)(oxiran-2-ylmethyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group
Comparison with Similar Compounds
Glycidyl methacrylate: Contains an epoxide ring and is used in the production of epoxy resins.
Butylamine: A simpler amine without the epoxide ring, used in various chemical syntheses.
Ethylamine: Another simple amine, often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Butyl(ethyl)(oxiran-2-ylmethyl)amine is unique due to the combination of its epoxide ring and amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNXDRMXLUBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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